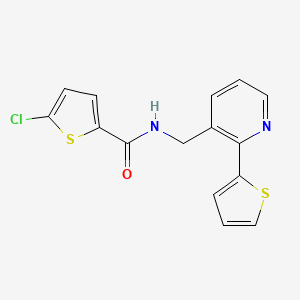
5-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide” is a compound that belongs to the class of organic compounds known as alpha amino acid amides . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry .
Synthesis Analysis
Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . The synthesis of thiophene derivatives often involves heterocyclization of various substrates .Chemical Reactions Analysis
Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .Physical And Chemical Properties Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water . For the specific compound “this compound”, more detailed physical and chemical properties would require additional data.Applications De Recherche Scientifique
Antioxidant Activity
- A study by Tumosienė et al. (2019) on a series of novel carboxylic acid derivatives showed potent antioxidant activities, with some compounds outperforming well-known antioxidants like ascorbic acid. This highlights the potential application of similarly structured compounds in developing new antioxidants (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).
Anticancer Activity
- Research by Atta and Abdel‐Latif (2021) synthesized thiophene-based compounds, including thiophene carboxamide derivatives, showing good inhibitory activity against four cell lines, suggesting the potential for similar compounds in cancer treatment (Atta & Abdel‐Latif, 2021).
Antimicrobial Agents
- Al-Salahi, Al-Omar, and Amr (2010) prepared chiral macrocyclic and linear pyridine carboxamides, showing antimicrobial activities, which suggests a similar application for compounds with related structures (Al-Salahi, Al-Omar, & Amr, 2010).
Synthesis Methodologies
- Kimura, Konno, and Takahashi (1992) described the use of a new condensing agent for the synthesis of amides and polyamides, which could be relevant for the synthesis of complex molecules like 5-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide and its derivatives (Kimura, Konno, & Takahashi, 1992).
Orientations Futures
Thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Mécanisme D'action
Target of Action
Thiophene-based compounds, which include this compound, have been reported to possess a wide range of therapeutic properties . They have shown effectiveness in biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to a range of therapeutic effects .
Biochemical Pathways
Thiophene derivatives have been associated with a variety of biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Thiophene derivatives have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Propriétés
IUPAC Name |
5-chloro-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS2/c16-13-6-5-12(21-13)15(19)18-9-10-3-1-7-17-14(10)11-4-2-8-20-11/h1-8H,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZHEXXATKMURR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2564493.png)
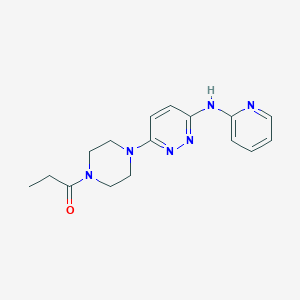
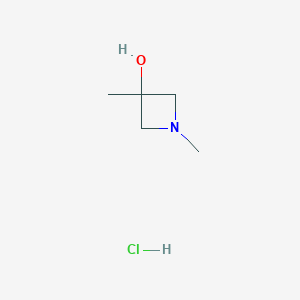
![3-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B2564498.png)

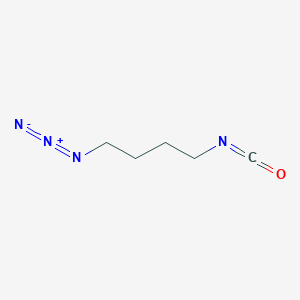
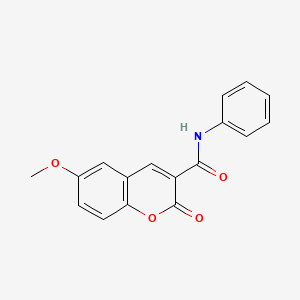
![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2564505.png)
![1-[2-(2-Methoxyethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2564506.png)
![2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-N-[(methoxyimino)methyl]acetamide](/img/structure/B2564507.png)
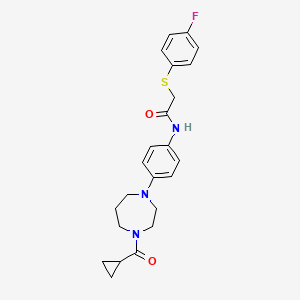
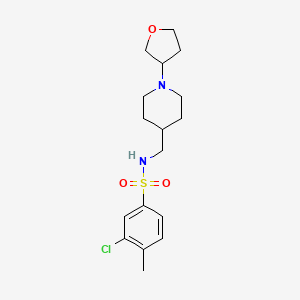
![N-(4-methoxybenzyl)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2564513.png)
![2-(2-bromophenyl)-N-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide](/img/structure/B2564514.png)